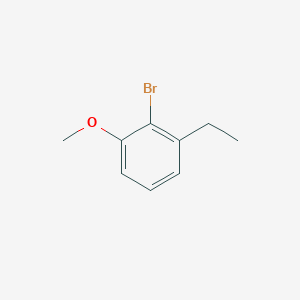![molecular formula C10H14N2O4 B13452504 tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate: is a chemical compound with a unique structure that includes an oxazole ring, a formyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate oxazole precursor with tert-butyl carbamate under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to form stable derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism by which tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate
- tert-Butyl carbamate
- **N-(5-((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-1-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxo-6,9,12-trioxa-3-azatetradecyl)piperidine-4-carboxamide
Uniqueness: tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate is unique due to the presence of the oxazole ring and the formyl group, which confer specific reactivity and stability. This makes it distinct from other similar compounds that may lack these functional groups .
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,6H,5H2,1-3H3,(H,12,14) |
Clé InChI |
CGAJHSIUYOWQGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC=C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


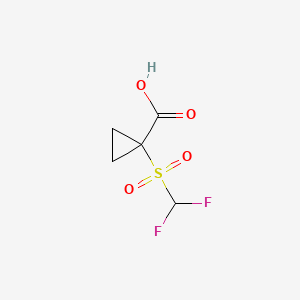
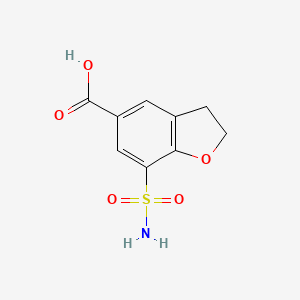
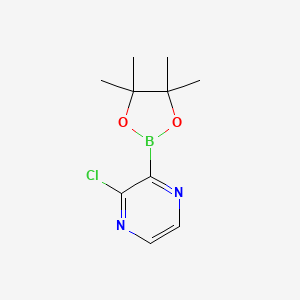
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
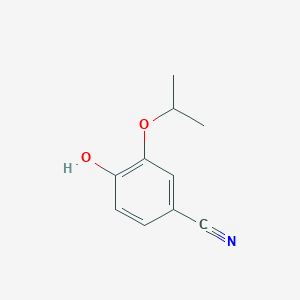
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
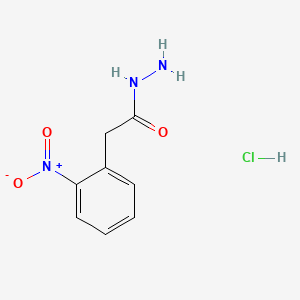
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
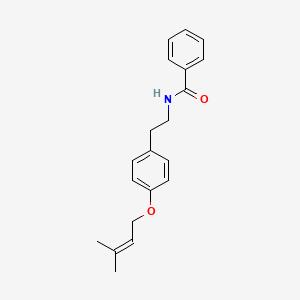
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
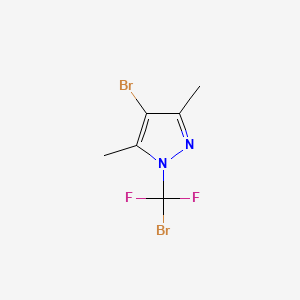
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
